2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetophenone, characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methoxyacetophenone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluoro-4-methoxyacetophenone: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone is unique due to the combined presence of the fluorine atom, hydroxy group, and methoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, making it valuable in various applications .
Properties
CAS No. |
85465-61-8 |
---|---|
Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3 |
InChI Key |
CDRKSGUDPLUBEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.